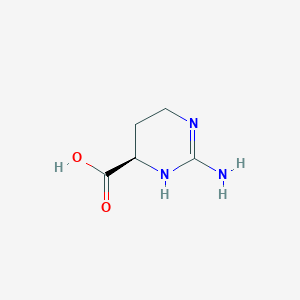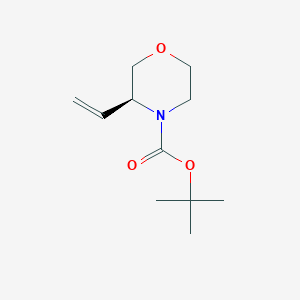
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butyl group, a vinyl group, and a morpholine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-vinylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and vinyl compounds. One common method includes the following steps:
Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with a suitable reagent to introduce the carboxylate group.
Introduction of the tert-Butyl Group: tert-Butyl chloroformate is used to introduce the tert-butyl group into the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted morpholine derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-3-vinylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the morpholine ring can interact with biological molecules through hydrogen bonding and other interactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-vinylmorpholine-3-carboxylate
- tert-Butyl 3-vinylmorpholine-4-carboxylate
- tert-Butyl 2-vinylmorpholine-4-carboxylate
Uniqueness
tert-Butyl (S)-3-vinylmorpholine-4-carboxylate is unique due to the specific positioning of the vinyl group and the stereochemistry of the compound. This configuration imparts distinct reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-ethenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 |
InChI-Schlüssel |
GBYGIZIERKRSAI-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1C=C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)


![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)
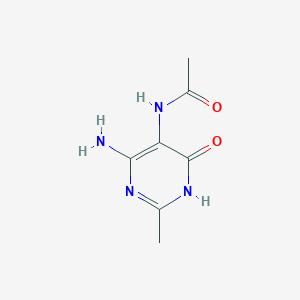
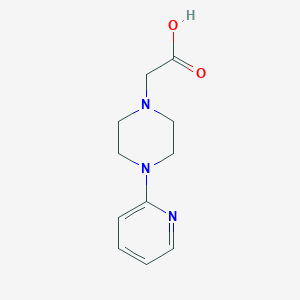



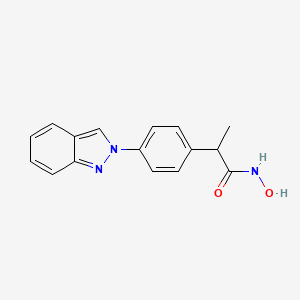
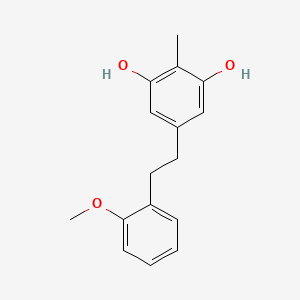
![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
